molecular formula C17H29F6N5O3P2 B612943 PyOxim CAS No. 153433-21-7

PyOxim

Cat. No. B612943
M. Wt: 527.39
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

  • Phage Therapy for Staphylococcus aureus Infections : A study by Berryhill et al. (2021) explored the use of a phage, PYOSa, in combination with antibiotics to treat Staphylococcus aureus infections. This approach addressed the limitation of PYOSa alone in eliminating S. aureus populations, demonstrating the potential of combined phage and antibiotic therapy (Berryhill et al., 2021).

  • Detection of Pseudomonas aeruginosa Metabolite : Zukovskaja et al. (2017) demonstrated the detection of PYO in water and saliva using surface-enhanced Raman spectroscopy (SERS). This technique allows for non-invasive detection, highlighting its potential in diagnosing life-threatening Pseudomonas infections (Zukovskaja et al., 2017).

  • Electrochemical Surface-Enhanced Raman Spectroscopy of PYO : Do et al. (2019) utilized a combination of SERS and voltammetry to study PYO secreted by Pseudomonas aeruginosa communities. This method provided insights into the molecular redox behavior of PYO, which is crucial for understanding infection-related virulence mechanisms (Do et al., 2019).

  • Cytotoxic Effects on Cancer Cell Lines : Studies by Moayedi et al. (2018) and Zhao et al. (2014) investigated the cytotoxic effects of PYO on human pancreatic and hepatoma cancer cell lines. These studies provide insights into the potential use of PYO as an anti-tumor agent, highlighting its ability to induce apoptosis and inhibit cell proliferation (Moayedi et al., 2018); (Zhao et al., 2014).

  • Detection of PYO in Clinical Samples : Buzid et al. (2016) optimized a procedure for the simultaneous detection of multiple Pseudomonas aeruginosa signaling molecules, including PYO, in clinical samples. This development aids early detection and management of infections caused by this pathogen (Buzid et al., 2016).

Future Directions

Please note that this information is based on the available resources and may not include the most recent research findings.


properties

IUPAC Name

[(E)-(1-cyano-2-ethoxy-2-oxoethylidene)amino]oxy-tripyrrolidin-1-ylphosphanium;hexafluorophosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H29N5O3P.F6P/c1-2-24-17(23)16(15-18)19-25-26(20-9-3-4-10-20,21-11-5-6-12-21)22-13-7-8-14-22;1-7(2,3,4,5)6/h2-14H2,1H3;/q+1;-1/b19-16+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDWDVLFMPFUBDV-PXMDEAMVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=NO[P+](N1CCCC1)(N2CCCC2)N3CCCC3)C#N.F[P-](F)(F)(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=N/O[P+](N1CCCC1)(N2CCCC2)N3CCCC3)/C#N.F[P-](F)(F)(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29F6N5O3P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

527.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

PyOxim

CAS RN

153433-21-7
Record name [(E)-(1-cyano-2-oxobutylidene)amino]oxy-tripyrrolidin-1-ylphosphanium hexafluorophosphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
143
Citations
CA Chantell, MA Onaiyekan… - Journal of Peptide …, 2012 - Wiley Online Library
… The relative performance of the phosphonium salts, PyBOP, PyClock, and PyOxim observed in this study could be explained by the acidity of their respective additives: (pK a of HOBt = …
Number of citations: 51 onlinelibrary.wiley.com
R Chingle, WD Lubell - Encyclopedia of Reagents for Organic …, 2001 - Wiley Online Library
… Handling, Storage, and Precautions: PyOxim can cause skin irritation. Avoid contact with skin and eyes, using … PyOxim should be stored as a solid in a tightly closed container at 2–8 C. …
Number of citations: 0 onlinelibrary.wiley.com
KA Fredriksen, M Amedjkouh - European Journal of Organic …, 2016 - Wiley Online Library
… In light of this observation, we decided to evaluate PyOxim (Table 1, … PyOxim and PyBOP are both activated by the … PyBOP should give OBt-phosphonate 3a and 3b, and PyOxim is …
M Arujõe, A Ploom, A Mastitski, J Järv - Tetrahedron Letters, 2017 - Elsevier
… The reaction rates are somewhat lower than those using COMU and PyOxim. The half-lives of the first three reactions were each ∼40 min. Although HATU results in nearly complete …
Number of citations: 13 www.sciencedirect.com
RI Hara, Y Mitsuhashi, K Saito, Y Maeda… - ACS Combinatorial …, 2018 - ACS Publications
… were obtained using COMU and PyOxim. The condensation with COMU afforded a better yield in acetonitrile (27%) than in DMF. The condensation with PyOxim afforded a better yield …
Number of citations: 5 pubs.acs.org
MO Frederick, RA Boyse, TM Braden… - … Process Research & …, 2021 - ACS Publications
… together in flow followed by the solution of PyOxim, flowing through PTFE tubing, and then a neat … are used to remove dibenzofulvene, PyOxim, diisopropylethylamine, and diethylamine, …
Number of citations: 21 pubs.acs.org
AY Shaikh, F Björkling, PE Nielsen… - European Journal of …, 2021 - Wiley Online Library
… as coupling reagent) were Fmoc-deprotected and then separately exposed to HATU and PyOxim in the absence of monomer building block for 30 min. After, washing the resins they …
M Dettin, D Silvestri, R Danesin, E Cretaio, G Picariello… - Molecules, 2012 - mdpi.com
… PyOxim is a new coupling reagent more efficient than HATU that mediates coupling with … PyOxim catalyzed reaction was stopped after the addition of 40 and 30 equivalents of PyOxim …
Number of citations: 14 www.mdpi.com
F Rossella, HM Rose, C Witte, J Jayapaul… - …, 2014 - Wiley Online Library
… The yield obtained with PyOxim is similar with 1-[bis(… ,35 which share with PyOxim the same ethylhydroxyiminocyanoacetate … using PyOxim/DIPEA and irradiating for 10 minutes at 75 C. …
A Ploom, A Mastitski, M Arujõe, A Troska, J Järv - Proceedings of the …, 2022 - kirj.ee
… Another oxyma-based activator, PyOxim, was also found to be very efficient, leading to nearly complete aza-peptide bond formation. However, the reaction time of the process was …
Number of citations: 1 kirj.ee

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